Cas no 843620-87-1 ((6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid)

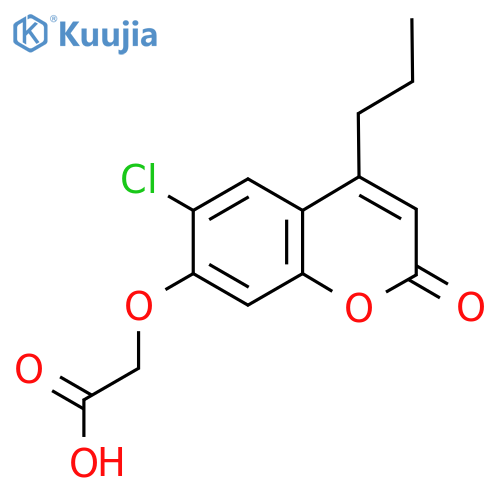

843620-87-1 structure

商品名:(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid

CAS番号:843620-87-1

MF:C14H13ClO5

メガワット:296.703023672104

MDL:MFCD03848266

CID:4717378

PubChem ID:937695

(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid 化学的及び物理的性質

名前と識別子

-

- [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid

- 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid

- STK716455

- 2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxyacetic acid

- acetic acid, [(6-chloro-2-oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]-

- (6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid

-

- MDL: MFCD03848266

- インチ: 1S/C14H13ClO5/c1-2-3-8-4-14(18)20-11-6-12(19-7-13(16)17)10(15)5-9(8)11/h4-6H,2-3,7H2,1H3,(H,16,17)

- InChIKey: ASLWLYZPCBDGRV-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC2=C(C=1)C(=CC(=O)O2)CCC)OCC(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 420

- トポロジー分子極性表面積: 72.8

(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB417137-500 mg |

[(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid |

843620-87-1 | 500MG |

€165.80 | 2023-02-19 | ||

| Enamine | EN300-302855-1g |

2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid |

843620-87-1 | 1g |

$956.0 | 2023-09-06 | ||

| Enamine | EN300-302855-1.0g |

2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid |

843620-87-1 | 95.0% | 1.0g |

$956.0 | 2025-03-19 | |

| Enamine | EN300-302855-2.5g |

2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid |

843620-87-1 | 95.0% | 2.5g |

$1874.0 | 2025-03-19 | |

| Enamine | EN300-302855-0.1g |

2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid |

843620-87-1 | 95.0% | 0.1g |

$331.0 | 2025-03-19 | |

| Enamine | EN300-302855-5.0g |

2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid |

843620-87-1 | 95.0% | 5.0g |

$2774.0 | 2025-03-19 | |

| Enamine | EN300-302855-5g |

2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid |

843620-87-1 | 5g |

$2774.0 | 2023-09-06 | ||

| abcr | AB417137-500mg |

[(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid; . |

843620-87-1 | 500mg |

€173.00 | 2025-02-21 | ||

| OTAVAchemicals | 1090061-1G |

2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid |

843620-87-1 | 95% | 1G |

$200 | 2023-07-08 | |

| OTAVAchemicals | 1090061-500MG |

2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid |

843620-87-1 | 95% | 500MG |

$150 | 2023-07-08 |

(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid 関連文献

-

1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

843620-87-1 ((6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid) 関連製品

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 857369-11-0(2-Oxoethanethioamide)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量